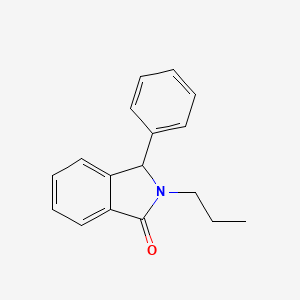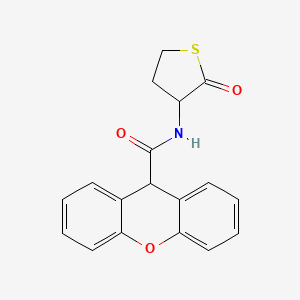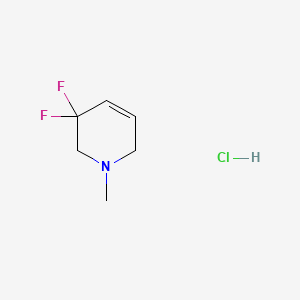![molecular formula C23H30N2O4S B12454549 N-cycloheptyl-N~2~-[(4-ethoxyphenyl)sulfonyl]-N~2~-phenylglycinamide](/img/structure/B12454549.png)
N-cycloheptyl-N~2~-[(4-ethoxyphenyl)sulfonyl]-N~2~-phenylglycinamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-cycloheptyl-N~2~-[(4-ethoxyphenyl)sulfonyl]-N~2~-phenylglycinamide is a complex organic compound with a unique structure that includes a cycloheptyl group, an ethoxyphenylsulfonyl group, and a phenylglycinamide moiety
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N-cycloheptyl-N~2~-[(4-ethoxyphenyl)sulfonyl]-N~2~-phenylglycinamide typically involves multiple steps, starting with the preparation of intermediate compounds. The reaction conditions often require specific temperatures, solvents, and catalysts to ensure the desired product is obtained with high purity and yield. Detailed synthetic routes and reaction conditions are often proprietary and may vary depending on the desired application and scale of production.
Industrial Production Methods
Industrial production of this compound involves scaling up the laboratory synthesis methods to larger reactors and optimizing the process for cost-effectiveness and efficiency. This may include continuous flow reactions, automated systems, and stringent quality control measures to ensure consistency and safety.
化学反応の分析
Types of Reactions
N-cycloheptyl-N~2~-[(4-ethoxyphenyl)sulfonyl]-N~2~-phenylglycinamide can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.
Common Reagents and Conditions
Common reagents used in the reactions of this compound include:
Oxidizing agents: Potassium permanganate, hydrogen peroxide.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Nucleophiles: Halogens, amines, alcohols.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols. Substitution reactions can result in a variety of derivatives with different functional groups.
科学的研究の応用
N-cycloheptyl-N~2~-[(4-ethoxyphenyl)sulfonyl]-N~2~-phenylglycinamide has several scientific research applications, including:
Chemistry: Used as a reagent or intermediate in organic synthesis and the development of new compounds.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic effects and as a lead compound in drug discovery.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
作用機序
The mechanism of action of N-cycloheptyl-N~2~-[(4-ethoxyphenyl)sulfonyl]-N~2~-phenylglycinamide involves its interaction with specific molecular targets and pathways. These interactions can lead to various biological effects, such as enzyme inhibition, receptor modulation, or changes in cellular signaling pathways. The exact mechanism may vary depending on the specific application and context of use.
類似化合物との比較
Similar Compounds
Similar compounds to N-cycloheptyl-N~2~-[(4-ethoxyphenyl)sulfonyl]-N~2~-phenylglycinamide include:
- N-cycloheptyl-N~2~-[(4-ethoxyphenyl)sulfonyl]-N~2~-(4-fluorophenyl)glycinamide
- N-cycloheptyl-N~2~-[(4-ethoxyphenyl)sulfonyl]-N~2~-(4-methylphenyl)glycinamide
Uniqueness
This compound is unique due to its specific combination of functional groups and structural features, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.
特性
分子式 |
C23H30N2O4S |
|---|---|
分子量 |
430.6 g/mol |
IUPAC名 |
N-cycloheptyl-2-(N-(4-ethoxyphenyl)sulfonylanilino)acetamide |
InChI |
InChI=1S/C23H30N2O4S/c1-2-29-21-14-16-22(17-15-21)30(27,28)25(20-12-8-5-9-13-20)18-23(26)24-19-10-6-3-4-7-11-19/h5,8-9,12-17,19H,2-4,6-7,10-11,18H2,1H3,(H,24,26) |
InChIキー |
HMITUIQVXFCLLC-UHFFFAOYSA-N |
正規SMILES |
CCOC1=CC=C(C=C1)S(=O)(=O)N(CC(=O)NC2CCCCCC2)C3=CC=CC=C3 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-Diethylamino-5-phenylthiazolo-[4,5-b]-pyridine-7-carbohydrazide](/img/structure/B12454467.png)

![N~2~-[(4-bromophenyl)sulfonyl]-N-[4-chloro-3-(trifluoromethyl)phenyl]-N~2~-methylglycinamide](/img/structure/B12454474.png)

![2-{[(phenylsulfanyl)acetyl]amino}-N-(propan-2-yl)benzamide](/img/structure/B12454484.png)
![2,6-Di(thiophen-2-yl)imidazo[2,1-b][1,3,4]thiadiazole](/img/structure/B12454485.png)
![3-[2-(1,3-Benzothiazol-2-yl)hydrazinyl]-1-(4-propoxyphenyl)pyrrolidine-2,5-dione](/img/structure/B12454486.png)


![2-{[4-(2-Cyclohexylethoxy)phenyl]carbamoyl}cyclohexanecarboxylic acid](/img/structure/B12454510.png)
![3-{[3-(5-Phenyl-1,3,4-oxadiazol-2-yl)phenyl]carbamoyl}phenyl acetate](/img/structure/B12454516.png)


![N-(1,3-benzodioxol-5-ylmethyl)-4-(2-{[5-(benzyloxy)-2-methyl-1H-indol-3-yl]acetyl}hydrazinyl)-4-oxobutanamide](/img/structure/B12454553.png)
